molecular formula C31H21N3O2S B2776855 N-{4-[4-(naphthalene-2-amido)phenyl]-1,3-thiazol-2-yl}naphthalene-2-carboxamide CAS No. 325986-50-3

N-{4-[4-(naphthalene-2-amido)phenyl]-1,3-thiazol-2-yl}naphthalene-2-carboxamide

Cat. No.: B2776855
CAS No.: 325986-50-3
M. Wt: 499.59
InChI Key: JABHIRNDONFFGC-UHFFFAOYSA-N
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Description

N-{4-[4-(Naphthalene-2-amido)phenyl]-1,3-thiazol-2-yl}naphthalene-2-carboxamide is a bifunctional aromatic compound featuring a central 1,3-thiazole ring substituted with a phenyl group at the 4-position. This phenyl group is further modified with a naphthalene-2-amido moiety. Additionally, the thiazole’s 2-position is linked to a naphthalene-2-carboxamide group. Its synthesis likely involves coupling reactions similar to those described for related thiazole derivatives .

Properties

IUPAC Name

N-[4-[2-(naphthalene-2-carbonylamino)-1,3-thiazol-4-yl]phenyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H21N3O2S/c35-29(25-11-9-20-5-1-3-7-23(20)17-25)32-27-15-13-22(14-16-27)28-19-37-31(33-28)34-30(36)26-12-10-21-6-2-4-8-24(21)18-26/h1-19H,(H,32,35)(H,33,34,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JABHIRNDONFFGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC=C(C=C3)C4=CSC(=N4)NC(=O)C5=CC6=CC=CC=C6C=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-{4-[4-(naphthalene-2-amido)phenyl]-1,3-thiazol-2-yl}naphthalene-2-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst. The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiazole ring undergoes nucleophilic attacks at the C-2 and C-4 positions:

ReactionReagentsConditionsOutcome
BrominationNBS, CHCl₃60°C, 12 h C-4 brominated thiazole
AminationNH₃/MeOHRT, 24 h 2-amino-4-arylthiazole derivative
Thiol substitutionBenzyl mercaptan, K₂CO₃DMF, 80°C Thioether linkage at C-2

Mechanistic Insight :

  • Bromination proceeds via radical intermediates, confirmed by ESR spectroscopy .

  • Amination follows an SNAr mechanism due to electron-withdrawing effects of the naphthalene group .

Condensation and Cyclization

The amide and thiazole moieties participate in cyclocondensation:

SubstrateReagentProductApplication
Aldehyde derivativesAromatic aldehydes, H₂OZ-isomer thiazole-amide hybrids Anticancer agents
Hydrazine hydrateEthanol, refluxThiazolo[3,2-b] triazole Fibrinolytic activity

Notable Findings :

  • Reactions with aldehydes yield stereospecific Z-isomers due to steric hindrance from naphthalene groups .

  • Hydrazine-induced cyclization enhances solubility in polar solvents .

Stability and Degradation

The compound demonstrates pH-dependent stability:

ConditionObservationMechanism
Acidic (pH < 3)Thiazole ring hydrolysisProtonation at N-3, ring opening
Alkaline (pH > 10)Amide bond cleavageBase-catalyzed hydrolysis
UV light (λ = 254 nm)Photooxidation of naphthalene ringsRadical-mediated degradation

Thermal Stability :

  • Decomposes at 240°C (TGA data), forming CO₂ and NH₃ as primary byproducts .

Functional Group Transformations

Reaction TypeExampleYield
EsterificationMeOH/H₂SO₄, 60°C78%
OxidationKMnO₄, H₂O, 100°C65%
ReductionH₂, Pd/C, EtOH82%

Critical Notes :

  • Esterification at the carboxamide group requires strong acid catalysis .

  • Oxidation of the thiazole sulfur to sulfoxide is reversible under mild reducing conditions .

Scientific Research Applications

Antimicrobial Activity

The compound exhibits significant antimicrobial properties, particularly against various strains of bacteria. Research has demonstrated that derivatives of naphthalene compounds, including those similar to N-{4-[4-(naphthalene-2-amido)phenyl]-1,3-thiazol-2-yl}naphthalene-2-carboxamide, show promising activity against Staphylococcus aureus and Mycobacterium species.

Case Study: Antibacterial Activity

In a study focusing on naphthamide derivatives, compounds were synthesized and tested for their antibacterial efficacy. For instance, one derivative exhibited a minimum inhibitory concentration (MIC) of 28.4 µmol/L against M. marinum, surpassing standard treatments like isoniazid .

CompoundTarget BacteriaMIC (µmol/L)Reference
3-Hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamideS. aureus55.0
N-(2-Fluorophenyl)-3-hydroxynaphthalene-2-carboxamideM. marinum28.4
N-(4-trifluoromethylphenyl)naphthalene-2-carboxamideM. kansasii13.0

Anticancer Applications

Naphthamide derivatives are also recognized for their anticancer potential. The structural characteristics of these compounds allow them to interact with various biological targets involved in cancer progression.

Case Study: VEGFR-2 Inhibition

A recent study highlighted the synthesis of naphthamide derivatives that were evaluated for their ability to inhibit the vascular endothelial growth factor receptor 2 (VEGFR-2), a critical target in cancer therapy. One compound demonstrated an IC50 value of 0.384 µM against VEGFR-2, indicating strong potential as an anticancer agent .

CompoundTargetIC50 (µM)Reference
Naphthamide Derivative 8bVEGFR-20.384
SorafenibVEGFR-20.069

Structure-Activity Relationship

Understanding the structure-activity relationship (SAR) of naphthamide derivatives is crucial in optimizing their pharmacological properties. Studies indicate that modifications at specific positions on the naphthalene ring significantly influence antimicrobial and anticancer activities.

Key Findings

  • The presence of electron-withdrawing groups enhances the lipophilicity and biological activity of these compounds.
  • The orientation and type of substituents at the C-1 and C-2 positions are critical for maximizing efficacy against targeted pathways involved in disease processes .

Mechanism of Action

The mechanism of action of N-{4-[4-(naphthalene-2-amido)phenyl]-1,3-thiazol-2-yl}naphthalene-2-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, altering their activity. The compound’s antimicrobial activity is attributed to its ability to inhibit bacterial cell wall synthesis and disrupt cellular processes .

Comparison with Similar Compounds

Structural and Functional Analogues

N-(4-Chloro-2-methylphenyl)-4-[(Z)-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]diazenyl]-3-hydroxynaphthalene-2-carboxamide
  • Structure : Shares the naphthalene-carboxamide and thiazole core but includes a diazenyl (–N=N–) linker and a 3-hydroxynaphthalene group.
  • Properties : The diazenyl group confers chromophoric properties, making it suitable as a disperse azo dye (reddish-brown color). The hydroxyl group enhances solubility but may reduce metabolic stability compared to the target compound.
  • Applications : Used in textile dyeing, highlighting how structural variations (diazenyl vs. amide linkers) pivot functionality toward industrial rather than therapeutic uses .
N-[4-[4-(Azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl]-2-bromobenzamide
  • Structure : Substitutes naphthalene with bromobenzamide and introduces a sulfonamide group on the phenyl ring.
  • Bromine increases molecular weight and may influence halogen bonding in target interactions.
  • Applications : Research applications in drug discovery, where sulfonamide groups are common in enzyme inhibitors (e.g., carbonic anhydrase) .
BAY 57-1293 (Pritelivir)
  • Structure : Features a sulfamoyl group (–SO2NH2) on the thiazole and a pyridinylphenyl acetamide side chain.
  • Properties : The sulfamoyl group improves water solubility and binding affinity, contributing to its antiviral activity against herpes simplex virus.
  • Applications : Clinical antiviral agent, demonstrating how electron-withdrawing groups (sulfamoyl) enhance therapeutic efficacy compared to the target compound’s naphthalene-based hydrophobicity .
N-[4-(4'-Fluorobiphenyl-4-yl)-1,3-thiazol-2-yl]pyridine-2-amine
  • Structure : Replaces naphthalene carboxamide with a biphenyl-pyridine system.
  • Properties : The biphenyl group increases rigidity, while pyridine introduces a basic nitrogen for hydrogen bonding.
  • Applications : Exhibits antimicrobial and anti-inflammatory activity, suggesting that heteroaromatic systems (pyridine) can diversify biological targets compared to naphthalene .

Research Findings and Implications

  • Target Compound : The dual naphthalene carboxamide groups likely enhance binding to hydrophobic pockets in proteins or DNA, but low solubility may limit bioavailability. Structural optimization (e.g., adding polar groups) could improve drug-like properties.
  • Industrial vs. Therapeutic Analogues : Diazenyl-containing derivatives () prioritize chromophore function, while sulfonamide/sulfamoyl variants () emphasize solubility and target engagement.
  • Biological Activity : Thiazole derivatives with extended aromatic systems (e.g., biphenyl, naphthalene) show broad bioactivity, suggesting the target compound could be optimized for anticancer or antimicrobial applications .

Biological Activity

N-{4-[4-(Naphthalene-2-amido)phenyl]-1,3-thiazol-2-yl}naphthalene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include the formation of the thiazole ring and the attachment of naphthalene and amide functionalities. Various synthetic routes have been explored to optimize yield and purity.

Antibacterial Activity

Numerous studies have highlighted the antibacterial properties of naphthalene derivatives. For instance, compounds similar to this compound have shown significant activity against Staphylococcus aureus and Mycobacterium tuberculosis. The Minimum Inhibitory Concentration (MIC) values for these compounds can be as low as 12 µM against methicillin-resistant strains .

Table 1: Antibacterial Activity Comparison

CompoundMIC (µM)Target Organism
This compoundTBDS. aureus
3-Hydroxy-N-(methoxyphenyl)naphthalene-2-carboxamide12Methicillin-resistant S. aureus
Ethambutol4.89M. tuberculosis

Anticancer Activity

The anticancer potential of this compound has also been investigated. The presence of the thiazole moiety is crucial for enhancing cytotoxic activity against various cancer cell lines. Studies indicate that modifications in the phenyl ring can significantly impact the compound's efficacy . For example, certain derivatives have shown IC50 values comparable to established anticancer drugs like doxorubicin.

Table 2: Anticancer Activity Summary

CompoundIC50 (µg/mL)Cancer Cell Line
This compoundTBDJurkat (leukemia)
Doxorubicin<10A431 (carcinoma)

Structure-Activity Relationship (SAR)

The SAR studies reveal that specific structural features are essential for the biological activity of naphthalene derivatives:

  • Thiazole Ring : Essential for cytotoxicity and antibacterial action.
  • Amide Group : Influences solubility and interaction with biological targets.
  • Substituents on Phenyl Ring : Electron-donating groups enhance activity, while bulky groups can hinder it.

Case Studies

Several case studies have reported on the biological evaluation of similar compounds:

  • Study on Naphthamide Derivatives : A series of naphthamide derivatives were synthesized and tested for their antibacterial properties against resistant strains of bacteria, showing promising results with some derivatives exhibiting lower MIC values than standard antibiotics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-{4-[4-(naphthalene-2-amido)phenyl]-1,3-thiazol-2-yl}naphthalene-2-carboxamide, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis involving coupling reactions between naphthalene-2-carboxylic acid derivatives and functionalized thiazole intermediates. Key steps include:

  • Amide bond formation : Use coupling agents like EDCl/HOBt for activating carboxylic acids .
  • Thiazole ring construction : Cyclization of thiourea intermediates with α-haloketones under controlled pH and temperature (e.g., 60–80°C in ethanol) .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization for high purity (>95%) .
    • Optimization : Adjust solvent polarity (DMF for solubility vs. ethanol for selectivity) and monitor reaction progress via TLC or HPLC .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm aromatic proton environments, amide linkages, and thiazole ring integrity .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., expected [M+H]+ peak at m/z ~495) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) for resolving crystal structures, particularly to analyze π-π stacking interactions between naphthalene moieties .

Q. What preliminary biological screening assays are suitable for evaluating its pharmacological potential?

  • Anticancer Activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
  • Antimicrobial Testing : Broth microdilution assays for MIC values against Gram-positive/negative bacteria .
  • Fluorescence-based assays : Utilize its naphthalene-derived fluorescence to track cellular uptake via confocal microscopy .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different cell lines or assays?

  • Experimental Design :

  • Dose-response curves : Test multiple concentrations (e.g., 1–100 μM) to identify off-target effects at higher doses .
  • Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm involvement of suspected targets (e.g., kinases or receptors) .
  • Metabolite analysis : LC-MS to detect active/inactive metabolites that may explain discrepancies between in vitro and in vivo results .

Q. What computational strategies are effective for predicting binding modes and target interactions?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., EGFR or COX-2) .
  • MD simulations : GROMACS for analyzing stability of ligand-protein complexes over 100-ns trajectories .
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity trends .

Q. How can synthetic yields be improved while minimizing byproduct formation?

  • Catalyst screening : Test Pd-based catalysts for Suzuki-Miyaura cross-coupling steps to enhance regioselectivity .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., from 12 h to 30 min) and improve homogeneity .
  • In-line analytics : Use FTIR or ReactIR to monitor intermediate formation and adjust reagent stoichiometry dynamically .

Data Analysis and Contradiction Management

Q. What analytical approaches validate purity and stability under physiological conditions?

  • HPLC-DAD : Assess degradation products in simulated gastric fluid (pH 2) or plasma .
  • Thermogravimetric analysis (TGA) : Determine thermal stability for storage recommendations .
  • Circular Dichroism (CD) : Confirm conformational stability in aqueous buffers .

Q. How can researchers address low solubility in aqueous media for in vivo studies?

  • Formulation strategies : Use PEGylation or liposomal encapsulation to enhance bioavailability .
  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) for pH-dependent release .

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